molecular formula C16H14FN5O B4526245 N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4526245
M. Wt: 311.31 g/mol
InChI Key: SVHZNGIYSPNRMQ-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a tetrazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The final step involves coupling the tetrazole and fluorophenyl intermediates with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(4-fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide
  • N-[2-(1H-tetrazol-5-yl)ethyl]glycine

Uniqueness

N-[2-(3-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-5-1-3-12(9-14)7-8-18-16(23)13-4-2-6-15(10-13)22-11-19-20-21-22/h1-6,9-11H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHZNGIYSPNRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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